Home > Products > Screening Compounds P120661 > 4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid
4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid - 892242-64-7

4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid

Catalog Number: EVT-2669439
CAS Number: 892242-64-7
Molecular Formula: C31H30N4O4
Molecular Weight: 522.605
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid is a complex organic compound notable for its potential biological activities, particularly as a tyrosine kinase inhibitor. This compound features a unique molecular structure that includes an anthra[1,9-cd]isoxazole moiety and a cyclohexylpiperazine group. Its molecular formula is C31H30N4O4, with a molecular weight of 522.59 g/mol .

Source

The compound can be sourced from various chemical suppliers and has been the subject of research due to its potential therapeutic applications. It is classified under pharmaceuticals and organic compounds with significant relevance in medicinal chemistry .

Classification

4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid is categorized as a tyrosine kinase inhibitor. Tyrosine kinases play critical roles in cellular signaling pathways, and their inhibition can have therapeutic implications in cancer treatment and other diseases characterized by dysregulated signaling pathways .

Synthesis Analysis

The synthesis of 4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid typically involves multiple synthetic steps. The process is detailed in various patents and scientific literature, emphasizing the precision required for successful synthesis.

Methods

The synthesis generally follows these steps:

  1. Formation of the Anthra[1,9-cd]isoxazole Core: This involves cyclization reactions that create the isoxazole structure.
  2. Introduction of the Cyclohexylpiperazine Group: This step incorporates the cyclohexylpiperazine moiety into the structure.
  3. Final Coupling Reaction: The amino benzoic acid component is attached to complete the synthesis.

Purification techniques such as recrystallization are often employed to obtain high-purity compounds suitable for biological testing .

Molecular Structure Analysis

The molecular structure of 4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid can be represented as follows:

Molecular Formula C31H30N4O4\text{Molecular Formula }C_{31}H_{30}N_{4}O_{4}

Data

  • Molecular Weight: 522.59 g/mol
  • CAS Number: 892242-64-7
    These structural characteristics indicate a complex arrangement conducive to interactions with biological targets, particularly tyrosine kinases .
Chemical Reactions Analysis

The compound undergoes various chemical reactions that are crucial for its functionality as a tyrosine kinase inhibitor.

Reactions

Key reactions include:

  1. Nucleophilic Substitution: Involving the introduction of functional groups that enhance biological activity.
  2. Hydrolysis: This may occur under physiological conditions, affecting the compound's stability and activity.
  3. Binding Interactions: Studies indicate that the compound may bind effectively to specific tyrosine kinases, influencing their activity.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with tailored properties .

Mechanism of Action

The mechanism of action for 4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid primarily involves its role as a tyrosine kinase inhibitor.

Process

Upon administration, the compound interacts with specific tyrosine kinases involved in signaling pathways that regulate cell growth and division. By inhibiting these kinases, the compound can potentially halt or slow down the proliferation of cancer cells and modulate other pathological processes influenced by these enzymes.

Data from initial studies suggest effective binding to target kinases, although detailed mechanisms require further investigation using advanced techniques such as X-ray crystallography and molecular docking studies .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Typically appears as a solid crystalline form.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and N-methylpyrrolidone.

These properties are critical for determining how the compound behaves in biological systems and its suitability for therapeutic applications.

Applications

The primary applications of 4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid lie in:

  1. Cancer Treatment: As a potential therapeutic agent targeting specific signaling pathways involved in tumor growth.
  2. Research Tool: Used in studies aimed at understanding kinase signaling pathways and developing new inhibitors.
  3. Drug Development: The unique structure allows exploration in other therapeutic areas beyond oncology.

This compound's unique combination of structural features may confer distinct pharmacological properties compared to other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .

Introduction to Anthraisoxazole Derivatives in Medicinal Chemistry

Role of Anthra[1,9-cd]isoxazol-6-one Scaffolds in Kinase Inhibition

The anthra[1,9-cd]isoxazol-6-one core serves as a privileged scaffold in kinase inhibitor design due to its dual functionality:

  • Planar Aromatic Surface: Facilitates π-π stacking interactions within the hydrophobic kinase ATP-binding cleft, as evidenced by crystallographic studies of analogous compounds [5].
  • H-Bonding Capability: The isoxazole’s nitrogen and carbonyl oxygen atoms act as hydrogen-bond acceptors, while the anthracene ring provides a rigid platform for substituent vectoring [4].

This compound’s bioactivity profile is further enhanced by its anthraquinone-like redox properties, enabling interference with kinase autophosphorylation and downstream signaling. Computational analyses (e.g., molecular docking) indicate that the scaffold’s 6-oxo group forms a critical hydrogen bond with kinase hinge residues, while the fused aromatic system induces conformational changes that lock kinases in inactive states [4] [5]. Patent literature confirms its application against receptor tyrosine kinases implicated in leukemia, breast cancer, and glioblastoma, with particular efficacy in overcoming imatinib-resistant mutations [5].

Table 1: Key Biophysical Properties of Anthra[1,9-cd]isoxazol-6-one Scaffold

PropertyValue/FeatureKinase Inhibition Relevance
Planarity IndexHigh (21 aromatic atoms)Facilitates insertion into ATP-binding pockets
H-Bond Acceptors6Anchors to kinase hinge region
Molecular Weight522.59 g/molMaintains Rule-of-Five compliance
LogP (Consensus)3.82Balances solubility and membrane permeability

Structural Motifs in Tyrosine Kinase Inhibitors: Piperazine and Benzoic Acid Functionalization

Piperazine Optimization:The 4-cyclohexylpiperazine moiety in this compound (evident in SMILES: O=C(O)C1=CC=C(NC2=C(C3=C4ON=C3C(N5CCN(C6CCCCC6)CC5)=C2)C(C7=C4C=CC=C7)=O)C=C1) serves as a conformational modulator and solubility enhancer. The cyclohexyl group provides hydrophobic bulk that occupies allosteric kinase pockets, increasing selectivity for Abl and Src kinase families. Quantum mechanical calculations reveal that the piperazine’s chair conformation optimally positions the cyclohexyl group toward hydrophobic kinase subdomains, reducing off-target interactions [4] [6]. This design counters limitations of earlier inhibitors by improving cellular uptake (predicted GI absorption: 93.7%) while maintaining nanomolar kinase affinity [4].

Benzoic Acid Functionalization:The para-substituted benzoic acid terminus introduces:

  • pH-Dependent Solubility: Ionization above pH 4.0 enhances aqueous solubility (ESOL: -5.3), crucial for intravenous formulations [4].
  • Salt/Prodrug Versatility: Carboxylic acid enables salt formation (e.g., sodium salts) and ester prodrugs, as demonstrated in patent applications [6].
  • Bidirectional Binding: The carboxylate group coordinates Mg²⁺ ions in kinase catalytic sites, while the aromatic ring stacks with gatekeeper residues [5].

Table 2: Impact of Substituents on Pharmacological Profile

Structural ElementProperty ContributionComputational Metrics
4-Cyclohexylpiperazine- LogP reduction vs. phenyl analogsΔLogP = -0.41 (XLOGP3) [4]
- TPSA increase for cell penetrationTPSA = 98.91 Ų [4]
Benzoic Acid- Bioavailability score enhancementBioavailability Score: 0.55 [4]
- CYP450 inhibitory activityInhibits CYP2C19/2C9/2D6/3A4 [4]

Strategic integration of these motifs yields a compound with balanced lipophilicity (consensus LogP 3.82), moderate aqueous solubility (2.64 μg/mL), and high kinase polypharmacology. Patent data indicates broad utility across hematologic malignancies and solid tumors, attributable to the compound’s dual targeting of both kinase enzymatic activity and allosteric regulatory sites [5] [6]. The benzoic acid group’s role in crystalline form stabilization—as referenced in tyrosine kinase inhibitor salt patents—further underscores its pharmaceutical relevance [6].

Properties

CAS Number

892242-64-7

Product Name

4-((3-(4-cyclohexylpiperazin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl)amino)benzoic acid

IUPAC Name

4-[[12-(4-cyclohexylpiperazin-1-yl)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-10-yl]amino]benzoic acid

Molecular Formula

C31H30N4O4

Molecular Weight

522.605

InChI

InChI=1S/C31H30N4O4/c36-29-22-8-4-5-9-23(22)30-27-26(29)24(32-20-12-10-19(11-13-20)31(37)38)18-25(28(27)33-39-30)35-16-14-34(15-17-35)21-6-2-1-3-7-21/h4-5,8-13,18,21,32H,1-3,6-7,14-17H2,(H,37,38)

InChI Key

MMUWXZUTOXDAGI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CCN(CC2)C3=CC(=C4C5=C(C6=CC=CC=C6C4=O)ON=C35)NC7=CC=C(C=C7)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.